TRPV2-selective blocker 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

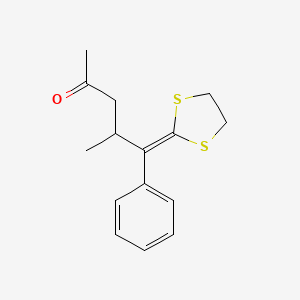

C15H18OS2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

5-(1,3-dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one |

InChI |

InChI=1S/C15H18OS2/c1-11(10-12(2)16)14(15-17-8-9-18-15)13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |

InChI Key |

RCALJRZMLQRHLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C(=C1SCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of TRPV2-Selective Blocker 1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for TRPV2-selective blocker 1 (also known as compound IV2-1), a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Calcium Influx and Downstream Cellular Functions

This compound functions as a direct antagonist of the TRPV2 ion channel. Its primary mechanism involves the inhibition of TRPV2-mediated calcium (Ca2+) influx into the cell.[1][2] This action has been demonstrated to have significant downstream consequences on cellular processes, particularly in immune cells such as macrophages. By blocking the influx of calcium, the compound effectively attenuates macrophage phagocytosis and lipopolysaccharide-induced migration.[1][2]

The selectivity of this blocker is a key attribute, as it shows no significant effect on other related channels like TRPV1, TRPV3, or TRPV4, ensuring targeted therapeutic potential.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of this compound.

| Parameter | Value | Cell Type | Species | Reference |

| IC50 | 6.3 µM | HEK293 cells expressing rat TRPV2 | Rat | [1][2][3] |

Table 1: Potency of this compound

| Cellular Process | Effect of this compound | Cell Type | Reference |

| Phagocytosis | Inhibition | Primary Macrophages | [1][2] |

| LPS-induced Migration | Inhibition | Primary Macrophages | [2] |

| TRPV2-mediated Ca2+ influx | Inhibition | Macrophages | [1][2] |

Table 2: Functional Effects of this compound in Macrophages

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Influx Assay in HEK293 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TRPV2 channel activity.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected to express rat TRPV2 channels.

-

Fluorescent Dye Loading: The TRPV2-expressing HEK293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: Various concentrations of this compound are pre-incubated with the cells.

-

Channel Activation: The TRPV2 channel is activated using a known agonist (e.g., 2-APB for rodent TRPV2).[4]

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the calcium indicator dye using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibitory effect of the compound at each concentration is calculated relative to the control (agonist alone). The IC50 value is then determined by fitting the concentration-response curve with a sigmoidal dose-response equation.

Macrophage Phagocytosis Assay

Objective: To assess the effect of this compound on the phagocytic activity of macrophages.

Methodology:

-

Macrophage Isolation: Primary macrophages are isolated from a suitable source (e.g., murine bone marrow or peritoneal cavity).

-

Cell Treatment: Macrophages are treated with this compound at a predetermined concentration (e.g., at or near its IC50).

-

Phagocytic Challenge: The treated macrophages are incubated with fluorescently labeled particles (e.g., zymosan bioparticles or latex beads).

-

Quantification: The extent of phagocytosis is quantified by measuring the fluorescence intensity of the ingested particles using flow cytometry or fluorescence microscopy.

-

Analysis: The phagocytic activity of the treated cells is compared to that of untreated control cells.

Macrophage Migration Assay (Transwell Assay)

Objective: To evaluate the impact of this compound on macrophage migration in response to a chemoattractant.

Methodology:

-

Cell Preparation: Primary macrophages are harvested and resuspended in a serum-free medium.

-

Transwell Setup: A Transwell insert with a porous membrane is placed in a well containing a chemoattractant, such as lipopolysaccharide (LPS).

-

Cell Seeding and Treatment: The prepared macrophages, either pre-treated with this compound or with the blocker present in the upper chamber, are seeded into the upper chamber of the Transwell insert.

-

Incubation: The setup is incubated for a sufficient period to allow for cell migration through the porous membrane into the lower chamber.

-

Migration Quantification: The number of migrated cells in the lower chamber is determined by staining the cells and counting them under a microscope or by using a plate reader-based assay.

-

Analysis: The migratory capacity of the treated macrophages is compared to that of the untreated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of TRPV2 inhibition by this compound.

References

what is the function of TRPV2 in sensory neurons

An In-depth Technical Guide on the Function of TRPV2 in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel with a complex and multifaceted role in the physiology of sensory neurons. Initially characterized as a high-threshold sensor for noxious heat, its functional significance is now understood to extend to mechanosensation, osmosensation, and crucial aspects of neuronal development, particularly axon outgrowth. Unlike its better-known relative, TRPV1, TRPV2's contribution to pain signaling is more nuanced. A key regulatory feature of TRPV2 is its trafficking between intracellular compartments and the plasma membrane, a process controlled by growth factor signaling pathways. This guide provides a comprehensive overview of the core functions, regulatory mechanisms, and experimental validation of TRPV2's role in sensory neurons, presenting quantitative data and detailed methodologies for the scientific community.

Core Functions of TRPV2 in Sensory Neurons

TRPV2 is expressed in a subpopulation of medium- to large-diameter sensory neurons, most of which are myelinated Aδ and C-fibers.[1][2][3] Its functions are diverse, ranging from detecting physical stimuli to actively participating in the structural development of the neuron itself.

Thermosensation

TRPV2 was first identified as a sensor for high-threshold noxious heat.[4] It is activated by temperatures exceeding 52°C, triggering an influx of cations that leads to neuronal depolarization.[5][6] This function positions TRPV2 as a transducer of potentially damaging thermal stimuli. However, studies using TRPV2 knockout mice have suggested that its role in acute thermal sensation may be less critical than initially presumed, with other channels potentially compensating for its absence.[2]

Mechanosensation and Osmosensation

A growing body of evidence highlights TRPV2 as a critical mechanosensor. It can be activated by direct physical forces such as membrane stretch and by changes in cell volume induced by hypo-osmotic conditions.[1][3][7] This function is vital not only for sensing external mechanical stimuli but also for internal processes related to cell morphology and development.[8]

Role in Nociception

While its high activation temperature suggests a role in thermal pain, the overall contribution of TRPV2 to nociception is complex. It is co-expressed with peptidergic markers like calcitonin gene-related peptide (CGRP) and substance P in sensory neurons.[2] Activation of TRPV2 by cannabinoids has been shown to lead to CGRP release, suggesting an interface with pain and neuroinflammatory pathways.[2] However, its role is considered distinct from the more central role of TRPV1 in inflammatory pain signaling.[9]

The Critical Role of TRPV2 in Axon Outgrowth

Perhaps one of the most significant functions of TRPV2 in sensory neurons is its involvement in neuronal development and regeneration. TRPV2 is highly expressed in the growth cones of developing dorsal root ganglion (DRG) and motor neurons.[2][3][10]

The prevailing model suggests that the physical tension created by a growing axon stretches the membrane of the growth cone. This membrane stretch directly activates TRPV2 channels, leading to a localized influx of calcium (Ca²⁺).[3][10] This rise in intracellular Ca²⁺ is a critical signal that promotes the cytoskeletal rearrangements and membrane addition necessary for continued axonal elongation.[2] Inhibition or genetic silencing of TRPV2 has been shown to reduce axon growth in primary DRG neurons, underscoring its essential role in this process.[2]

Signaling Pathways and Regulation

The activity of TRPV2 is regulated through direct gating by physical stimuli and, crucially, by its subcellular localization, which is controlled by sophisticated signaling pathways.

Channel Gating

-

Thermal Gating: Direct activation by temperatures >52°C.

-

Mechanical Gating: Activation by membrane stretch, as demonstrated during axon outgrowth.[3]

Regulation by Protein Trafficking

Under basal conditions, a significant pool of TRPV2 resides in intracellular compartments, including the endoplasmic reticulum and endosomes.[2][11] Its translocation to the plasma membrane is a key step for activation by extracellular or membrane-bound stimuli and is tightly regulated by growth factor signaling.

Insulin-like Growth Factor (IGF-I) Pathway: In response to IGF-I, TRPV2 translocates to the plasma membrane. This process is dependent on the activation of Phosphoinositide 3-kinase (PI3K).[11][12] The increased surface expression of TRPV2 enhances the cell's sensitivity to other stimuli and augments calcium entry.[11]

References

- 1. A New Insight into the Function of TRPV2 in Circulatory Organs - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Transient Receptor Potential Vanilloid Type-2 (TRPV2) Ion Channels in Neurogenesis and Gliomagenesis: Cross-Talk between Transcription Factors and Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV2 Enhances Axon Outgrowth through Its Activation by Membrane Stretch in Developing Sensory and Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What do we know about the transient receptor potential vanilloid 2 (TRPV2) ion channel? [dash.harvard.edu]

- 5. The temperature-sensitive ion channel TRPV2 is endogenously expressed and functional in the primary sensory cell line F-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses [frontiersin.org]

- 7. TRPV2 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Khan Academy [khanacademy.org]

- 10. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TRPV2: A Calcium-Permeable Cation Channel Regulated by Insulin-Like Growth Factors - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The role of transient receptor potential vanilloid type-2 ion channels in innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of TRPV2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that has emerged as a significant therapeutic target in a variety of pathological conditions. Initially characterized as a thermosensor activated by noxious heat (above 52°C), its physiological roles are now understood to extend to osmosensation, mechanosensation, and immune cell function. Dysregulation of TRPV2 has been implicated in cardiomyopathy, muscular dystrophy, cancer progression, and neuropathic pain, fueling the search for potent and selective antagonists to modulate its activity. This technical guide provides an in-depth overview of the discovery and development of TRPV2 antagonists, encompassing screening methodologies, key antagonist classes, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison of TRPV2 Antagonists

The following table summarizes the in vitro potency of key TRPV2 antagonists identified to date. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Chemical Class | IC50 (µM) | Assay System | Reference |

| Tranilast | Anthranilic acid derivative | ~10 | HEK293 cells expressing mTRPV2 (Ca2+ influx) | [1] |

| 2.3 ± 0.25 | HEK293T cells (Ca2+ influx) | [2][3] | ||

| Piperlongumine | Natural product (alkaloid) | 4.6 ± 0.13 | HEK293T cells (fluorescence-based) | [2][3] |

| 1.0 ± 0.52 | Patch-clamp | [4][5] | ||

| Loratadine | Piperidine | 3.0 | HEK293 cells expressing mTRPV2 (Ca2+ influx) | [6] |

| SKF-96365 | Imidazole derivative | ≥ 10 | HEK293 cells expressing mTRPV2 (Ca2+ influx) | [7] |

| Ruthenium Red | Inorganic polymetal complex | - | Broad-spectrum TRP channel blocker | [8] |

Experimental Protocols

High-Throughput Screening (HTS) for TRPV2 Antagonists using Calcium Imaging

This protocol outlines a typical workflow for a primary screen to identify potential TRPV2 inhibitors from a compound library.

Objective: To identify compounds that inhibit TRPV2-mediated calcium influx in a high-throughput format.

Materials:

-

HEK293 cells stably expressing human TRPV2 (hTRPV2)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96- or 384-well black, clear-bottom microplates

-

Compound library

-

TRPV2 agonist (e.g., Cannabidiol (CBD) or 2-Aminoethoxydiphenyl borate (2-APB) for rodent TRPV2)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Automated liquid handling system

-

Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Methodology:

-

Cell Plating:

-

Seed HEK293-hTRPV2 cells into 96- or 384-well microplates at a density optimized for a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.

-

Incubate the plates for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Addition:

-

Using an automated liquid handler, add the library compounds at the desired screening concentration to the appropriate wells. Include vehicle control (e.g., DMSO) and a positive control antagonist (e.g., Tranilast).

-

Incubate the plate with the compounds for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Place the microplate into the fluorescence reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Add a pre-determined concentration of the TRPV2 agonist (e.g., EC80 concentration of CBD) to all wells simultaneously using the instrument's integrated fluidics.

-

Immediately begin kinetic measurement of fluorescence intensity (Ex/Em ~490/525 nm) over a period of 2-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Identify "hits" as compounds that inhibit the agonist-induced calcium influx by a certain threshold (e.g., >50% inhibition).

-

Whole-Cell Patch-Clamp Electrophysiology for Antagonist Characterization

This protocol provides a method for the detailed electrophysiological characterization of hit compounds from a primary screen.

Objective: To determine the potency and mechanism of action of TRPV2 antagonists by directly measuring ion channel currents.

Materials:

-

HEK293 cells expressing hTRPV2

-

Glass coverslips

-

Patch-clamp rig (including amplifier, micromanipulator, perfusion system, and data acquisition software)

-

Borosilicate glass capillaries

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

-

TRPV2 agonist (e.g., CBD)

-

Test antagonist compounds

Methodology:

-

Cell Preparation:

-

Plate HEK293-hTRPV2 cells onto glass coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

-

Recording:

-

Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Antagonist Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply the TRPV2 agonist via the perfusion system to elicit an inward current.

-

Once a stable agonist-induced current is achieved, co-apply the antagonist compound at various concentrations.

-

Record the current inhibition at each antagonist concentration.

-

Perform a washout with the agonist-containing solution to check for reversibility of inhibition.

-

-

Data Analysis:

-

Measure the peak inward current in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the antagonist concentration and fit the data to a Hill equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

TRPV2 Signaling Pathway

Activation of TRPV2, often preceded by its translocation to the plasma membrane, leads to an influx of Ca2+. This increase in intracellular calcium can trigger various downstream signaling cascades. A key pathway involved in TRPV2 translocation and function is the Phosphoinositide 3-kinase (PI3K) pathway.[6]

Caption: TRPV2 signaling pathway initiated by external stimuli.

Experimental Workflow for TRPV2 Antagonist Discovery

The discovery of novel TRPV2 antagonists typically follows a multi-stage process, beginning with a broad screen and progressing to more detailed characterization.

Caption: A typical workflow for the discovery of TRPV2 antagonists.

Conclusion

The development of selective and potent TRPV2 antagonists holds significant promise for the treatment of a range of diseases. The methodologies outlined in this guide, from high-throughput screening to detailed electrophysiological characterization, provide a robust framework for the identification and validation of novel inhibitory compounds. The elucidation of the intricate signaling pathways involving TRPV2, particularly the PI3K-dependent translocation mechanism, offers further avenues for therapeutic intervention. As research in this field continues, the combination of advanced screening technologies, detailed mechanistic studies, and in vivo disease models will be crucial in translating the potential of TRPV2 antagonism into clinical reality.

References

- 1. TRPV2: A Cancer Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. TRPV2: A Calcium-Permeable Cation Channel Regulated by Insulin-Like Growth Factors - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TRPV2 - Wikipedia [en.wikipedia.org]

- 6. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hellobio.com [hellobio.com]

- 8. researchgate.net [researchgate.net]

The TRPV2 Channel: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that plays a crucial role in a wide array of physiological and pathophysiological processes. Initially characterized as a high-threshold heat sensor, its multifaceted nature is now increasingly appreciated, with established roles in mechanosensation, osmosensation, immunity, cardiac function, and cancer progression.[1][2] This technical guide provides an in-depth exploration of the TRPV2 channel, focusing on its molecular structure, mechanisms of activation, downstream signaling pathways, and its emerging potential as a therapeutic target. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

TRPV2 Channel Structure

The TRPV2 channel is a homotetrameric protein, with each subunit comprising six transmembrane domains (S1-S6), a pore-forming loop between S5 and S6, and large intracellular N- and C-termini. Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the near-atomic structure of TRPV2, providing critical insights into its architecture and gating mechanisms.[3]

The overall structure resembles that of other members of the TRPV family and voltage-gated potassium channels.[4] The four subunits assemble to form a central ion-conducting pore. The transmembrane domains form the core of the channel, while the intracellular domains, including the ankyrin repeat domain (ARD) in the N-terminus, are crucial for channel assembly, trafficking, and modulation by various signaling molecules.[3] Structural comparisons between different conformational states have begun to shed light on the allosteric movements that govern channel opening and closing.

Quantitative Data on TRPV2 Channel Properties

For ease of comparison, the key quantitative properties of the TRPV2 channel are summarized in the tables below. These values can vary depending on the expression system, recording conditions, and the specific ortholog being studied.

| Property | Reported Values | Species/Cell Type | Reference(s) |

| Single-Channel Conductance | ~40 pS (inward rectification in cell-attached mode) | Jurkat T lymphoblasts | [3] |

| 8 - 64 pS (for monovalent cations) | Vascular myocytes | [5] | |

| Ion Permeability Ratios | PCa/PNa ≈ 1 | Jurkat T lymphoblasts | [3] |

| PCa/PNa = 2.94 | Heterologous expression | [6] | |

| PMg/PNa = 2.40 | Heterologous expression | [6] | |

| Activation Thresholds | > 52°C (Heat) | Heterologous expression | [4] |

| Half-activation at ~50 mmHg (Mechanical Stretch) | Jurkat T lymphoblasts | [3] | |

| Pharmacological Modulators | Agonists: | ||

| Cannabidiol (CBD) | Various | ||

| 2-Aminoethoxydiphenyl borate (2-APB) | Various | ||

| Probenecid | Various | ||

| Antagonists: | |||

| Ruthenium Red | Various | [3] | |

| SKF-96365 | Various | [3] | |

| Tranilast | Various |

TRPV2 Channel Function and Activation Mechanisms

TRPV2 is a polymodal channel, meaning it can be activated by a diverse range of stimuli, including:

-

Thermal Stimuli: Rodent TRPV2 is activated by noxious heat, with a high temperature threshold of over 52°C. However, human TRPV2 appears to be largely insensitive to heat, suggesting species-specific differences in its thermosensitive properties.

-

Mechanical and Osmotic Stimuli: The channel is activated by membrane stretch and cell swelling, implicating it as a mechanosensor and osmosensor.[4][5] This function is crucial in various cell types, including cardiac and vascular smooth muscle cells.

-

Endogenous and Exogenous Ligands: A variety of molecules can modulate TRPV2 activity. Cannabinoids, such as cannabidiol (CBD), are potent activators. Other activators include 2-aminoethoxydiphenyl borate (2-APB) and probenecid. Conversely, compounds like ruthenium red and SKF-96365 act as channel blockers.[3]

-

Growth Factors and Signaling Lipids: Growth factors, such as insulin-like growth factor 1 (IGF-1), can induce the translocation of TRPV2 from intracellular compartments to the plasma membrane, thereby increasing its surface expression and activity. This process is often dependent on the phosphatidylinositol 3-kinase (PI3K) signaling pathway. Phosphatidylinositol 4,5-bisphosphate (PIP2) is also known to modulate TRPV2 function.

Signaling Pathways Involving TRPV2

TRPV2 activation initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. This increase in intracellular calcium can then influence a multitude of cellular processes.

PI3K/Akt Signaling Pathway

A key signaling pathway regulated by TRPV2 is the PI3K/Akt pathway. Growth factor-induced activation of receptor tyrosine kinases (RTKs) can trigger the PI3K pathway, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, promotes the translocation of TRPV2 to the plasma membrane, augmenting Ca2+ influx. The subsequent rise in intracellular Ca2+ can further modulate the activity of downstream effectors in the PI3K/Akt pathway, creating a complex feedback loop that influences cell survival, proliferation, and migration.[6]

Figure 1: TRPV2 translocation and activation via the PI3K/Akt signaling pathway.

Role in Immune Cell Signaling

TRPV2 is expressed in various immune cells, including T cells, B cells, macrophages, and mast cells, where it plays a critical role in their function. In these cells, TRPV2-mediated Ca2+ influx can trigger a range of responses, from cytokine release and phagocytosis to degranulation and cell activation. For example, in mast cells, activation of TRPV2 by physical stimuli can lead to Ca2+ entry and subsequent degranulation, a key event in allergic and inflammatory responses.

Figure 2: General overview of TRPV2-mediated signaling in immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study TRPV2 channel function.

Patch-Clamp Electrophysiology for Recording TRPV2 Currents

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion flow through TRPV2 channels.

Objective: To record whole-cell or single-channel currents from cells expressing TRPV2.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

Cell culture expressing TRPV2 (e.g., HEK293 cells transfected with a TRPV2 construct)

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with CsOH)

-

TRPV2 agonists (e.g., 100 µM 2-APB, 10 µM CBD) and antagonists (e.g., 10 µM Ruthenium Red)

Procedure:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Plate cells expressing TRPV2 onto glass coverslips 24-48 hours before the experiment.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fill a micropipette with the internal solution and mount it on the micromanipulator.

-

Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit currents. A typical voltage ramp protocol would be from -100 mV to +100 mV over 200 ms.

-

To test for agonist-induced activation, perfuse the cell with the external solution containing the TRPV2 agonist.

-

To test for inhibition, co-apply the antagonist with the agonist.

-

Record and analyze the currents using appropriate software.

Figure 3: Workflow for a whole-cell patch-clamp experiment to study TRPV2.

Calcium Imaging to Measure TRPV2 Activity

Calcium imaging provides a population-level readout of TRPV2 channel activation by measuring changes in intracellular calcium concentration.

Objective: To measure changes in intracellular Ca2+ concentration in response to TRPV2 activation.

Materials:

-

Fluorescence microscope with an appropriate filter set for the chosen calcium indicator.

-

Cells expressing TRPV2 plated on glass-bottom dishes or coverslips.

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

TRPV2 agonists and antagonists.

Procedure:

-

Plate cells expressing TRPV2 24-48 hours before the experiment.

-

Prepare a loading solution of the calcium indicator in the loading buffer. For Fura-2 AM, a typical concentration is 2-5 µM.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with the loading buffer to remove excess dye.

-

Mount the dish or coverslip on the microscope stage.

-

Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Perfuse the cells with a solution containing the TRPV2 agonist and continue to acquire images.

-

After the response, perfuse with a solution containing an antagonist to test for inhibition.

-

At the end of the experiment, calibrate the fluorescence signal by adding a calcium ionophore (e.g., ionomycin) in the presence of high and low calcium concentrations to determine the maximum and minimum fluorescence ratios.

-

Analyze the data by calculating the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) over time.

Figure 4: Workflow for a calcium imaging experiment to study TRPV2 activity.

Cryo-Electron Microscopy (Cryo-EM) for TRPV2 Structure Determination

Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins like TRPV2.

Objective: To determine the three-dimensional structure of the TRPV2 channel.

Materials:

-

Expression system for producing large quantities of purified TRPV2 protein (e.g., mammalian or insect cells).

-

Purification reagents (detergents, affinity chromatography columns).

-

Cryo-EM grid preparation station (e.g., Vitrobot).

-

Transmission electron microscope equipped with a direct electron detector.

-

Image processing software (e.g., RELION, CryoSPARC).

Procedure:

-

Protein Expression and Purification:

-

Overexpress a tagged version of TRPV2 in a suitable expression system.

-

Solubilize the cell membranes with a mild detergent (e.g., DDM/CHS) to extract the TRPV2 protein.

-

Purify the protein using affinity chromatography followed by size-exclusion chromatography to obtain a homogenous sample.

-

-

Grid Preparation:

-

Apply a small volume of the purified TRPV2 sample to a cryo-EM grid.

-

Blot away excess liquid to create a thin film of the sample.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the protein in a near-native state.

-

-

Data Collection:

-

Load the vitrified grid into the transmission electron microscope.

-

Collect a large dataset of images (micrographs) of the TRPV2 particles at different orientations.

-

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation on the micrographs.

-

Pick individual TRPV2 particles from the micrographs.

-

Classify the particles into different two-dimensional views.

-

Reconstruct a three-dimensional map of the TRPV2 channel from the 2D class averages.

-

Refine the 3D map to high resolution.

-

-

Model Building and Analysis:

-

Build an atomic model of the TRPV2 structure into the refined cryo-EM density map.

-

Analyze the structure to identify key features, such as the pore domain, ligand binding sites, and conformational changes between different states.

-

Figure 5: General workflow for determining the structure of TRPV2 using cryo-EM.

TRPV2 in Drug Development

The diverse physiological and pathological roles of TRPV2 make it an attractive target for drug development.

-

Oncology: Overexpression of TRPV2 has been linked to the progression of several cancers, including glioblastoma, prostate cancer, and breast cancer. In these contexts, TRPV2 can promote cell proliferation, migration, and invasion. Therefore, the development of specific TRPV2 antagonists is a promising strategy for cancer therapy.

-

Cardiovascular Disease: TRPV2 is involved in maintaining normal cardiac structure and function. Dysregulation of TRPV2 has been implicated in cardiomyopathies. Targeting TRPV2 could offer new therapeutic avenues for treating certain heart conditions.

-

Immunology and Inflammation: Given its role in modulating immune cell function, targeting TRPV2 could be beneficial in the treatment of inflammatory and autoimmune diseases.

-

Pain: While its role in thermal nociception is debated, particularly in humans, the involvement of TRPV2 in mechanosensation suggests it may play a role in certain types of pain, making it a potential target for novel analgesics.

The development of specific and potent TRPV2 modulators is still in its early stages. A major challenge is the lack of high-throughput screening assays and the promiscuity of many existing compounds. The detailed structural and functional understanding of the TRPV2 channel presented in this guide will be crucial for the rational design and development of next-generation therapeutics targeting this important ion channel.

Conclusion

The TRPV2 channel has emerged from the shadow of its more famous relatives to be recognized as a critical player in a remarkable range of biological processes. Its unique structural features and diverse activation mechanisms underscore its functional versatility. This technical guide has provided a comprehensive overview of the current knowledge on TRPV2, from its molecular architecture to its involvement in complex signaling pathways. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to unravel the remaining mysteries of this intriguing ion channel and harness its therapeutic potential. The continued investigation of TRPV2 promises to yield further insights into fundamental cellular processes and pave the way for novel therapeutic interventions for a variety of diseases.

References

- 1. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Expression and Functional Landscape of TRPV2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in a diverse range of physiological and pathological processes. Aimed at researchers, scientists, and drug development professionals, this document delves into the expression of TRPV2 across various cell types, details experimental methodologies for its detection and quantification, and elucidates its role in key signaling pathways.

Introduction to TRPV2

Transient Receptor Potential Vanilloid 2 (TRPV2) is a member of the vanilloid subfamily of transient receptor potential (TRP) ion channels. Initially characterized as a high-threshold heat sensor, activated by temperatures exceeding 52°C, its physiological roles are now understood to be far more extensive.[1] TRPV2 is involved in a multitude of cellular functions, including mechanosensation, osmosensation, and cellular trafficking. Its dysregulation has been linked to various pathologies, including cancer, cardiomyopathy, and immune disorders, making it a compelling target for therapeutic intervention.

Quantitative Expression of TRPV2 Across Cell Types

The expression of TRPV2 varies significantly among different cell and tissue types. Understanding this differential expression is crucial for elucidating its cell-specific functions and for the development of targeted therapies. The following tables summarize quantitative data on TRPV2 mRNA and protein expression, compiled from various sources.

TRPV2 mRNA Expression

Quantitative real-time PCR (qRT-PCR) is a standard method for quantifying mRNA levels. The data below, presented as relative expression or fold change, highlights the variable expression of TRPV2 transcripts in different cell types.

| Cell Type/Line | Organism | Method | Key Findings | Reference |

| Esophageal Squamous Carcinoma (TE15, KYSE170) | Human | qRT-PCR | High mRNA expression observed in these cell lines compared to other ESCC lines. | [2] |

| Endometrial Cancer Cell Lines | Human | qRT-PCR | TRPV2 mRNA levels were evaluated and found to be variable across different endometrial cancer cell lines. | [3] |

| Leukemic Blast Cells (K562, U937, THP-1) | Human | RT-qPCR | Significantly higher total TRPV2 mRNA levels in leukemic blast cells compared to normal peripheral blood mononuclear cells (PBMCs). K562 cells showed an approximately 6-fold increase. | [4] |

| Myeloid-derived dendritic cells (BMDCs) and macrophages (BMDMs) | Mouse | Transcriptomics | Trpv2 mRNA exhibited the highest expression among the Trpv family members in these cells. | [5] |

TRPV2 Protein Expression

Western blotting and proteomics are common techniques for quantifying protein levels. The following table summarizes available data on TRPV2 protein expression.

| Cell Type/Tissue | Organism | Method | Key Findings | Reference |

| Peripheral blood mononuclear cells, Adrenal gland, CD8 T-cells, Pancreas, Placenta | Human | Proteomics | Overexpressed in these tissues/cells. | [6] |

| Esophageal Squamous Carcinoma Cell Lines | Human | Western Blot | Similar protein expression intensity in TE5, TE9, TE15, KYSE70, and KYSE170 cell lines. | [2] |

| Hepatocellular Carcinoma (HCC) | Human | Immunohistochemistry, Western Blot | Increased expression in cirrhotic livers and in 29% of HCC cases. | [7] |

| Endometrial Cancer Cell Lines | Human | Western Blot | Variable protein expression was observed across different endometrial cancer cell lines. | [3] |

| Leukemic Blast Cells vs. PBMCs | Human | Western Blot | Differential expression profile observed, with two bands corresponding to full-length (~100 kDa) and a short splice variant (~75 kDa) of TRPV2. | [4] |

Experimental Protocols for Studying TRPV2 Expression

Accurate and reproducible detection of TRPV2 is fundamental to its study. This section provides detailed methodologies for key experiments.

Western Blotting for TRPV2 Protein Detection

Western blotting is used to separate and identify proteins. This protocol is a general guideline and may require optimization for specific cell or tissue lysates.

1. Sample Preparation:

-

Lyse cells or tissues in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA (bicinchoninic acid) or Bradford assay.

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis and Transfer:

-

Separate proteins on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA (bovine serum albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TRPV2 overnight at 4°C. Recommended starting dilutions:

-

Rabbit polyclonal anti-TRPV2 (e.g., A91369): 1:3000

-

Rabbit polyclonal anti-TRPV2 (e.g., 15991-1-AP): 1:500

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Immunofluorescence for TRPV2 Localization

Immunofluorescence allows for the visualization of TRPV2 protein within cells. This protocol is for adherent cells grown on coverslips.

1. Cell Preparation:

-

Grow cells on sterile glass coverslips in a culture dish.

-

Rinse cells twice with PBS (phosphate-buffered saline).

2. Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

3. Blocking and Antibody Incubation:

-

Block non-specific binding with 1-5% normal goat serum or BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-TRPV2 antibody diluted in blocking buffer overnight at 4°C. The optimal antibody concentration should be determined by titration, but a starting point of 0.1 µg/ml has been used for RBL2H3 cells.[8]

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

4. Mounting and Imaging:

-

Mount coverslips onto glass slides using a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain nuclei.

-

Image using a fluorescence or confocal microscope.

RT-qPCR for TRPV2 mRNA Quantification

This protocol outlines the steps for quantifying TRPV2 mRNA using a SYBR Green-based RT-qPCR assay.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer or fluorometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

2. qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green, DNA polymerase, dNTPs, and forward and reverse primers for TRPV2. A final primer concentration of 200-450 nM is typically used.

-

Human TRPV2 Primers (example):

-

Forward: 5'-GCT GAG GAG AAG CTG GAG AA-3'

-

Reverse: 5'-GCA TGG TGA GGT TGA TGA GA-3'

-

-

Add diluted cDNA to the master mix in a qPCR plate. Include no-template controls (NTCs) and a reference gene (e.g., GAPDH, ACTB).

3. qPCR Cycling and Data Analysis:

-

Perform qPCR using a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Example Cycling Conditions:

-

95°C for 10 min

-

40 cycles of: 95°C for 15 sec, 60°C for 1 min

-

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate relative TRPV2 expression using the ΔΔCt method, normalizing to the reference gene.

TRPV2 in Cellular Signaling Pathways

TRPV2 acts as a crucial signaling molecule by mediating calcium influx in response to various stimuli. This calcium signal then triggers downstream cascades that regulate diverse cellular processes.

TRPV2 in Macrophage Phagocytosis

In macrophages, TRPV2 is essential for efficient phagocytosis. Its recruitment to the nascent phagosome is dependent on a signaling cascade involving Src kinase, PI3K, Akt, and PKCζ. The subsequent calcium influx through TRPV2 leads to membrane depolarization and increased synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), which is necessary for actin remodeling and receptor clustering during phagocytosis.

TRPV2 in Glioma Cell Survival

In glioma cells, TRPV2 has been shown to negatively regulate cell proliferation and resistance to apoptosis in an ERK-dependent manner.[3][9][10] Downregulation of TRPV2 leads to increased ERK activation, which in turn promotes the expression of anti-apoptotic proteins like Bcl-xL and inhibits the expression of pro-apoptotic factors like Fas/CD95, ultimately leading to increased cell survival and proliferation.

TRPV2 in Mast Cell Degranulation

In mast cells, physical stimuli such as heat and mechanical stress can activate TRPV2, leading to an influx of calcium. This increase in intracellular calcium is a critical trigger for the degranulation process, releasing histamine and other inflammatory mediators. This process may also involve a PKA-dependent signaling module.[11]

TRPV2 in Cardiomyocyte Function

In cardiomyocytes, TRPV2 is involved in regulating calcium cycling and contractility.[12] Its activation can contribute to an increase in sarcoplasmic reticulum (SR) calcium release, leading to enhanced myocyte contraction. Dysregulation of TRPV2 has been implicated in the pathogenesis of cardiomyopathy.

Conclusion

TRPV2 is a multifaceted ion channel with diverse expression patterns and critical roles in a variety of cellular functions. This technical guide provides a foundational understanding of TRPV2 expression, methods for its investigation, and its involvement in key signaling pathways. As research into this intriguing channel continues, it holds the promise of novel therapeutic strategies for a range of diseases. Further investigation into the precise mechanisms of TRPV2 regulation and its downstream effectors in different cellular contexts will be crucial for realizing its full therapeutic potential.

References

- 1. TRPV2 - Wikipedia [en.wikipedia.org]

- 2. The expression and role of TRPV2 in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of cationic channel TRPV2 as a novel biomarker and therapeutic target in Leukemia-Implications concerning the resolution of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. genecards.org [genecards.org]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. TRP Channels in the Heart - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Cell line - TRPV2 - The Human Protein Atlas [proteinatlas.org]

- 11. Assessment of transcriptional importance of cell line-specific features based on GTRD and FANTOM5 data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Physiological Role of TRPV2 in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel, has emerged as a critical player in a diverse array of physiological and pathological processes within the central nervous system (CNS). Initially characterized as a high-threshold heat sensor, its functions are now understood to extend far beyond thermosensation, encompassing crucial roles in neurodevelopment, synaptic plasticity, and glial cell function.[1][2] This in-depth technical guide provides a comprehensive overview of the physiological role of TRPV2 in the CNS, with a focus on its molecular characteristics, activation mechanisms, signaling pathways, and its implications in neurological health and disease. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting TRPV2.

Core Properties of the TRPV2 Channel

TRPV2 is a homotetrameric channel permeable to various cations, with a preference for divalent over monovalent ions.[1] Its activation leads to an influx of Ca2+ and Na+, subsequently depolarizing the cell membrane and initiating a cascade of intracellular signaling events.

Data Presentation: Quantitative Properties of TRPV2

| Property | Value | References |

| Ion Permeability Ratios | ||

| P(Ca)/P(Na) | 2.94 | [1] |

| P(Mg)/P(Na) | 2.40 | [1] |

| Single-Channel Conductance | ||

| In symmetrical 140 mM NaCl (+90 mV) | 101 pS | [3] |

| In symmetrical 140 mM NaCl (-90 mV) | 28 pS | [3] |

| In Jurkat T lymphoblasts | ~40 pS | [4] |

| Activation Thresholds | ||

| Temperature | > 52 °C | [2][5] |

| Mechanical Stretch (half-activation) | ~50 mm Hg | [4] |

Physiological Roles of TRPV2 in the CNS

TRPV2 is widely expressed in the CNS, including in neurons, astrocytes, microglia, and oligodendrocyte precursor cells.[5] Its functional significance is highlighted by its involvement in several key neuronal processes.

Neurogenesis and Neurite Outgrowth

During embryonic development, TRPV2 is expressed in developing dorsal root ganglia (DRG) and spinal motor neurons.[1] Its activation by membrane stretch is crucial for promoting axon outgrowth.[1] This mechanosensitive property allows developing neurons to respond to their physical environment, guiding the formation of neural circuits. The Nerve Growth Factor (NGF) signaling pathway plays a significant role in regulating TRPV2 function during development. NGF upregulates TRPV2 expression and promotes its translocation to the plasma membrane, a process mediated by the PI3K/Akt and MAPK/ERK signaling pathways. This NGF-induced increase in functional TRPV2 channels enhances neurite outgrowth in a Ca2+-dependent manner.

Synaptic Transmission and Plasticity

The role of TRPV2 in synaptic transmission is an emerging area of research. As a calcium-permeable channel, its activation can influence neurotransmitter release and postsynaptic signaling cascades. While direct evidence quantifying its impact on neuronal firing rates is still developing, the influx of Ca2+ and Na+ through TRPV2 channels is expected to increase neuronal excitability and contribute to the modulation of synaptic strength.

Glial Cell Function

TRPV2 is functionally expressed in glial cells, including astrocytes and microglia, where it contributes to their diverse roles in CNS homeostasis and pathology. In astrocytes, TRPV2 may be involved in calcium signaling and the regulation of gliotransmitter release. In microglia, the resident immune cells of the CNS, TRPV2 has been implicated in processes such as phagocytosis and the inflammatory response.

Myelination

Recent studies have pointed to a role for TRPV2 in myelination and remyelination processes in the CNS. Its expression in oligodendrocyte precursor cells (OPCs) suggests its involvement in their differentiation into mature, myelin-producing oligodendrocytes.

Signaling Pathways Involving TRPV2

The functional effects of TRPV2 activation are mediated through its integration into complex intracellular signaling networks. The influx of Ca2+ through the channel acts as a second messenger, triggering a variety of downstream signaling cascades.

NGF-TrkA-MAPK/ERK Signaling Pathway

A well-characterized pathway involves the neurotrophin NGF. Binding of NGF to its receptor, TrkA, initiates a signaling cascade that leads to the activation of the MAPK/ERK pathway. This, in turn, upregulates TRPV2 expression and promotes its insertion into the plasma membrane, thereby enhancing its contribution to neurite outgrowth.

Crosstalk with PI3K/Akt and PLC Pathways

Beyond the NGF pathway, TRPV2 signaling exhibits significant crosstalk with other major intracellular cascades. The PI3K/Akt pathway, a central regulator of cell growth and survival, is a key modulator of TRPV2 trafficking to the plasma membrane. Activation of Phospholipase C (PLC) and the subsequent generation of diacylglycerol (DAG) and inositol trisphosphate (IP3) can also influence TRPV2 activity, although the precise mechanisms are still under investigation.

Experimental Protocols for Studying TRPV2 in the CNS

To facilitate further research into the role of TRPV2, this section provides detailed methodologies for key experiments.

Immunohistochemistry for TRPV2 in Mouse Brain Tissue

This protocol outlines the steps for visualizing the distribution of TRPV2 protein in mouse brain sections.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and incubate at 4°C until it sinks.

-

Sectioning: Freeze the brain and cut 40 µm coronal sections using a cryostat.

-

Blocking and Permeabilization: Wash sections in PBS and then incubate in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with a validated primary antibody against TRPV2 diluted in the blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections in PBS and incubate with a fluorophore-conjugated secondary antibody for 2 hours at room temperature.

-

Mounting and Imaging: Wash the sections, mount them on glass slides with an anti-fade mounting medium, and image using a confocal microscope.

Whole-Cell Patch-Clamp Electrophysiology for TRPV2 Currents in Cultured Neurons

This protocol describes the recording of TRPV2-mediated currents in cultured neurons to study its electrophysiological properties.

Methodology:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 KCl, 5 MgCl2, 10 HEPES, 10 EGTA (pH 7.2).

-

-

Recording:

-

Place a coverslip with cultured neurons in a recording chamber on an inverted microscope.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Record currents in voltage-clamp mode. To elicit TRPV2 currents, apply a voltage ramp (e.g., -100 to +100 mV) or voltage steps.

-

Activate TRPV2 using a known agonist (e.g., cannabidiol, probenecid) or by applying mechanical stimulation (e.g., negative pressure through the patch pipette).

-

Record changes in current amplitude and current-voltage (I-V) relationship.

-

Fura-2 Calcium Imaging for TRPV2 Activation in Astrocytes

This protocol allows for the measurement of intracellular calcium changes in astrocytes upon TRPV2 activation.

Methodology:

-

Cell Culture: Culture primary astrocytes on glass-bottom dishes.

-

Dye Loading: Incubate the astrocytes with Fura-2 AM (e.g., 5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Imaging:

-

Mount the dish on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Activate TRPV2 by adding an agonist to the bath.

-

Record the changes in the 340/380 nm fluorescence ratio over time, which reflects changes in intracellular calcium concentration.

-

Conclusion and Future Directions

TRPV2 is a multifaceted ion channel with a growing list of important physiological roles in the central nervous system. Its involvement in fundamental processes such as neurodevelopment and glial function, coupled with its potential contribution to neurological disorders, makes it an attractive target for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the complexities of TRPV2 and unlock its therapeutic potential. Future research should focus on elucidating the precise mechanisms by which TRPV2 activation translates into specific neuronal and glial responses, identifying novel and specific pharmacological modulators, and validating its role in animal models of CNS diseases.

References

- 1. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV2 - Wikipedia [en.wikipedia.org]

- 3. Engineering vanilloid-sensitivity into the rat TRPV2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

The Role of TRPV2 in Mechanotransduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, initially characterized as a high-threshold thermosensor, is increasingly recognized for its critical role in mechanotransduction. This document provides an in-depth technical overview of TRPV2's involvement in sensing and responding to mechanical stimuli across various physiological systems. We consolidate quantitative data on channel properties, present detailed experimental methodologies for studying its function, and visualize key signaling pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating TRPV2 as a potential therapeutic target.

Introduction to TRPV2 as a Mechanosensor

Transient Receptor Potential Vanilloid 2 (TRPV2) is a non-selective cation channel that has emerged as a key player in cellular mechanotransduction.[1][2][3] Unlike its well-studied homologue TRPV1, the physiological roles of TRPV2 have been more elusive.[4][5] While initially identified as a sensor for noxious heat (>52°C), subsequent research, particularly from studies on knockout mice, has cast doubt on its primary role as a thermosensor in vivo.[1][4] Instead, a growing body of evidence highlights its function as a transducer of mechanical stimuli such as membrane stretch and osmotic stress.[2][6]

TRPV2 is expressed in a wide variety of tissues, including the nervous system, heart, vascular smooth muscle, and immune cells.[1][2][7][8] This broad expression pattern suggests its involvement in a diverse range of mechanosensitive processes, from axon outgrowth and muscle function to immune cell activation and regulation of blood pressure.[1][2][7][8] The activation of TRPV2 by mechanical forces leads to an influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events.[4][7] This guide will delve into the molecular mechanisms, physiological significance, and experimental approaches related to TRPV2-mediated mechanotransduction.

Molecular Mechanisms of TRPV2 Mechanotransduction

The precise mechanism by which mechanical force gates the TRPV2 channel is an active area of investigation. However, several key molecular features and interacting partners are believed to be crucial for its function as a mechanosensor.

Role of the N-Terminal Ankyrin Repeats

A prominent hypothesis for TRPV2's mechanosensitivity centers on its N-terminal ankyrin repeat domain (ARD).[1][7] Ankyrin repeats are common protein-protein interaction motifs found in many mechanosensitive channels. These domains are thought to act as molecular springs, tethering the channel to the cytoskeleton.[7][8] This interaction with cytoskeletal proteins, such as actin, is believed to be essential for transmitting mechanical forces from the cell membrane to the channel, leading to its opening.[8] Deletion of the ankyrin repeats in the related channel TRPV4 has been shown to abolish its heat sensitivity, suggesting the importance of this domain in channel gating.[1][7]

Membrane-Mediated Gating

In addition to cytoskeletal tethering, TRPV2 activation may also be mediated by changes in the lipid bilayer. Mechanical stretch can alter the physical properties of the cell membrane, including its tension, curvature, and thickness. These changes can directly influence the conformational state of the channel, leading to its activation. This "force-from-lipids" model is a common mechanism proposed for various mechanosensitive channels.

Signaling Pathways in TRPV2 Mechanotransduction

Upon activation by mechanical stimuli, TRPV2 mediates a Ca2+ influx that initiates various downstream signaling cascades. One of the key pathways involves the phosphatidylinositol 3-kinase (PI3K).[4] Stimulation of the PI3K pathway can lead to the translocation of TRPV2 from intracellular compartments to the plasma membrane, thereby increasing the number of functional channels available to respond to mechanical cues.[4]

The influx of Ca2+ through TRPV2 can also directly activate a host of Ca2+-dependent enzymes and transcription factors, leading to diverse cellular responses. For example, in developing neurons, stretch-induced TRPV2 activation and subsequent Ca2+ entry are critical for promoting axon outgrowth.[1][9] In immune cells like mast cells, TRPV2-mediated Ca2+ influx is involved in degranulation in response to physical stimuli.[4]

Quantitative Data on TRPV2 Mechanosensitivity

The following table summarizes key quantitative data related to the mechanosensitive properties of the TRPV2 channel from various studies.

| Parameter | Value | Cell Type | Method of Stimulation | Reference |

| Activation Threshold | ~50 mmHg | Jurkat T lymphoblasts | Membrane stretch (negative pressure) | [10] |

| Ion Permeability (PCa2+/PNa+) | ~1 | Jurkat T lymphoblasts | Patch-clamp | [10] |

| Ion Permeability (PCa2+/PNa+) | 2.94 | Heterologous expression | Patch-clamp | [4] |

| Unitary Conductance | ~40 pS | Jurkat T lymphoblasts | Patch-clamp | [10] |

Experimental Protocols for Studying TRPV2 Mechanotransduction

This section provides detailed methodologies for key experiments used to investigate the role of TRPV2 in mechanotransduction.

Patch-Clamp Electrophysiology for Recording Mechanosensitive Currents

Patch-clamp electrophysiology is a powerful technique to directly measure the ion channel activity of TRPV2 in response to mechanical stimuli.

Objective: To record single-channel or whole-cell currents from TRPV2-expressing cells during the application of controlled mechanical force.

Methodology:

-

Cell Preparation: Culture cells endogenously expressing or transiently transfected with TRPV2 on glass coverslips.

-

Pipette Preparation: Fabricate and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with an appropriate intracellular solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Recording Configurations:

-

Cell-attached: Record currents from the patch of membrane under the pipette without rupturing the cell. This keeps the intracellular environment intact.

-

Inside-out: After forming a giga-seal, retract the pipette to excise the membrane patch, exposing the intracellular face of the channel to the bath solution. This allows for the manipulation of the intracellular signaling environment.

-

-

Mechanical Stimulation:

-

Membrane Stretch: Apply controlled negative or positive pressure to the back of the patch pipette using a high-speed pressure clamp system.

-

Substrate Stretch: Plate cells on a flexible substrate (e.g., polydimethylsiloxane - PDMS) and apply mechanical stretch using a specialized device.

-

-

Data Acquisition and Analysis: Record channel currents using a patch-clamp amplifier and digitizer. Analyze the data to determine channel open probability, conductance, and ion selectivity in response to mechanical stimulation.

Cell Stretching Assays and Calcium Imaging

This method allows for the assessment of TRPV2-mediated calcium influx in a population of cells subjected to mechanical stretch.

Objective: To visualize and quantify changes in intracellular calcium concentration in response to mechanical strain in TRPV2-expressing cells.

Methodology:

-

Cell Seeding: Seed cells on flexible, collagen-coated PDMS membranes in a multi-well plate format.

-

Calcium Indicator Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Mechanical Stretching: Place the multi-well plate onto a cell stretching device. Apply defined patterns of uniaxial or biaxial cyclic or static stretch to the cells.

-

Fluorescence Microscopy: Mount the stretching device on an inverted fluorescence microscope equipped with a high-speed camera.

-

Image Acquisition: Acquire time-lapse images of the cells before, during, and after the application of mechanical stretch.

-

Data Analysis: Measure the changes in fluorescence intensity over time for individual cells or the entire cell population. An increase in fluorescence indicates a rise in intracellular calcium. To confirm the involvement of TRPV2, experiments can be repeated in the presence of TRPV2 inhibitors or after TRPV2 knockdown.

siRNA-Mediated Knockdown of TRPV2

To specifically attribute a mechanosensitive response to TRPV2, it is essential to perform loss-of-function experiments. Small interfering RNA (siRNA) is a common method to transiently silence the expression of the TRPV2 gene.

Objective: To reduce the expression of TRPV2 in cultured cells to assess its role in a specific mechanotransduction event.

Methodology:

-

siRNA Design and Synthesis: Obtain pre-designed and validated siRNA molecules targeting the mRNA of the TRPV2 gene. A non-targeting siRNA should be used as a negative control.

-

Transfection:

-

Culture cells to an appropriate confluency (typically 50-70%).

-

Prepare a complex of the siRNA and a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's protocol.

-

Add the siRNA-transfection reagent complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete growth medium.

-

-

Validation of Knockdown: After 48-72 hours of transfection, assess the efficiency of TRPV2 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

-

Functional Assay: Once knockdown is confirmed, perform the desired mechanotransduction assay (e.g., patch-clamp, cell stretching) on the TRPV2-silenced cells and compare the results with the control cells.

Visualizing TRPV2-Mediated Mechanotransduction

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in TRPV2 mechanotransduction.

Signaling Pathway of TRPV2 Activation by Mechanical Stimuli

Caption: TRPV2 activation by mechanical stimuli and downstream signaling.

Experimental Workflow for Investigating TRPV2 Mechanosensitivity

Caption: A typical experimental workflow to study TRPV2 mechanosensitivity.

Proposed Gating Mechanism of TRPV2

Caption: Proposed model of TRPV2 gating by membrane stretch.

Conclusion and Future Directions

The evidence strongly supports the role of TRPV2 as a significant mechanotransducer in a multitude of cell types and physiological processes. Its ability to convert mechanical stimuli into intracellular calcium signals places it at a critical nexus of cellular communication and response. For drug development professionals, TRPV2 presents a promising, albeit challenging, target. The development of specific pharmacological modulators of TRPV2's mechanosensitivity could offer novel therapeutic strategies for a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and certain cancers.

Future research should focus on elucidating the precise molecular mechanisms of TRPV2 gating by mechanical force, identifying its interacting partners within the mechanotransduction complex, and further characterizing its role in both physiological and pathophysiological contexts using advanced in vivo models. A deeper understanding of TRPV2 mechanotransduction will undoubtedly pave the way for innovative therapeutic interventions.

References

- 1. A New Insight into the Function of TRPV2 in Circulatory Organs - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The mechanosensitive nature of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Stretcher Assay to Analyze Mechanoresponses to Cyclic Stretching | Springer Nature Experiments [experiments.springernature.com]

- 4. Mechanosensitive Ca²⁺-permeable channels in human leukemic cells: pharmacological and molecular evidence for TRPV2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TRPV Channels’ Function in Osmo- and Mechanotransduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What do we know about the Transient Receptor Potential Vanilloid 2 (TRPV2) ion channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production and purification of TRPV2 and TRPV5 for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of TRPV2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel, has emerged as a compelling therapeutic target for a range of pathologies, including cardiomyopathy, muscular dystrophy, and various cancers. Under normal physiological conditions, TRPV2 is predominantly located in intracellular compartments. However, in pathological states, it translocates to the plasma membrane, leading to aberrant calcium influx and downstream signaling dysregulation. This guide provides an in-depth overview of the therapeutic potential of TRPV2 inhibition, summarizing key preclinical data, detailing experimental methodologies for its study, and illustrating the core signaling pathways involved.

Rationale for TRPV2 Inhibition

The therapeutic strategy of inhibiting TRPV2 stems from its distinct expression and activity profile in disease. In healthy tissues, its low cell-surface expression limits its activity. However, in conditions such as dilated cardiomyopathy (DCM) and muscular dystrophy, TRPV2 is increasingly present on the sarcolemma of cardiac and skeletal muscle cells.[1] This leads to a sustained increase in intracellular calcium, a key driver of muscle degeneration and cardiac dysfunction.[1][2] In various cancers, the role of TRPV2 is context-dependent, with its overexpression sometimes correlating with metastasis and poor prognosis, making its inhibition a potential anti-cancer strategy.

Therapeutic Areas of Interest

Cardiomyopathy and Muscular Dystrophy

Preclinical studies have demonstrated the significant therapeutic potential of TRPV2 inhibition in animal models of dilated cardiomyopathy and muscular dystrophy. Inhibition of TRPV2 has been shown to prevent adverse cardiac remodeling, improve cardiac function, and reduce muscle damage.[2][3]

Oncology

The role of TRPV2 in cancer is multifaceted. In some cancers, such as prostate and bladder cancer, TRPV2 has been implicated in promoting cell migration and invasion, suggesting a role for its inhibition in preventing metastasis. Conversely, in glioblastoma, TRPV2 activation has been linked to increased sensitivity to chemotherapy. The therapeutic approach—inhibition versus activation—is therefore highly dependent on the specific cancer type.

Quantitative Data on TRPV2 Inhibitors

A growing number of small molecules and biologicals have been identified as inhibitors of TRPV2. The following tables summarize the available quantitative data on their potency and preclinical efficacy.

Table 1: In Vitro Potency of TRPV2 Inhibitors

| Compound | Type | IC50 (μM) | Cell Line | Assay | Reference |

| Tranilast | Small Molecule | ≥ 10 | HEK293 expressing mTRPV2 | 2-APB-induced Ca2+ influx | [4] |

| SKF96365 | Small Molecule | ≥ 10 | HEK293 expressing mTRPV2 | 2-APB-induced Ca2+ influx | [4] |

| SKF96365 | Small Molecule | 100 | CHO-K1/mouse | Electrophysiology | [5] |

| A3 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |

| A48 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |

| A63 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |

| B6 | Small Molecule | < 10 | HEK293 expressing mTRPV2/hTRPV2 | 2-APB-induced Ca2+ influx | [4] |

| Lumin | Small Molecule | < 5 | HEK293 expressing mTRPV2 | 2-APB-induced Ca2+ influx | [4] |

| Lumin | Small Molecule | 5 | HEK293 expressing mTRPV2 | Electrophysiology | [4] |

| Ruthenium Red | Inorganic Dye | 0.6 | HEK293/rat | Electrophysiology | [5] |

Table 2: Preclinical Efficacy of TRPV2 Inhibition in a Hamster Model of Dilated Cardiomyopathy (J2N-k)

| Treatment | Dose/Administration | Left Ventricular End-Diastolic Dimension (LVDd, mm) | Left Ventricular End-Systolic Dimension (LVDs, mm) | Fractional Shortening (%) | Reference |

| Control (J2N-k) | - | 5.8 ± 0.3 | 4.1 ± 0.4 | 29.3 ± 4.1 | [2] |

| A3 | 1 mg/kg/day, oral | 5.0 ± 0.2 | 3.1 ± 0.2 | 38.0 ± 2.8 | [2] |

| A48 | 1 mg/kg/day, oral | 4.9 ± 0.3 | 3.0 ± 0.3 | 38.8 ± 3.5 | [2] |

| A63 | 1 mg/kg/day, oral | 5.1 ± 0.2 | 3.2 ± 0.2 | 37.3 ± 2.9 | [2] |